molecular formula C21H16Cl2N4O B2699768 4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-23-7

4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

カタログ番号: B2699768
CAS番号: 899746-23-7
分子量: 411.29
InChIキー: FGJYPEAPOBYNRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo-pyridine carboxamide derivative characterized by a chloro-substituted pyridine core, a phenyl group at position 1, and a carboxamide moiety at position 5 linked to a 5-chloro-2-methylphenyl substituent. Its molecular formula is C24H19Cl2N4O, with a molecular weight of 466.34 g/mol.

特性

IUPAC Name

4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O/c1-12-8-9-14(22)10-17(12)25-21(28)16-11-24-20-18(19(16)23)13(2)26-27(20)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJYPEAPOBYNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H16Cl2N4O
  • Molecular Weight : 411.29 g/mol
  • IUPAC Name : 4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

Anticancer Properties

Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, a related compound (Compound 9a) showed an IC50 value of 2.59 µM against HeLa cells, which is comparable to doxorubicin (IC50 = 2.35 µM) . This indicates that compounds with similar structural motifs may possess potent anticancer effects.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
9aHeLa2.59Induces apoptosis and cell cycle arrest at S phase
DoxorubicinHeLa2.35Standard chemotherapy agent
14gMCF74.66Induces apoptosis and cell cycle arrest at G2/M phase

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Compound 9a was found to induce cell cycle arrest at the S phase in HeLa cells, while another derivative (14g) caused G2/M phase arrest in MCF7 cells . This suggests that these compounds disrupt normal cell cycle progression, leading to increased apoptosis.
  • Apoptosis Induction : The aforementioned studies reported significant levels of early and late apoptosis in HeLa cells treated with compound 9a compared to control cells. This apoptotic effect is crucial for the elimination of cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence the biological activity of these compounds. For example:

  • Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can enhance or reduce anticancer activity. The presence of hydroxy groups and other electron-donating groups has been shown to improve efficacy against specific cancer cell lines .
  • Tautomeric Forms : The existence of different tautomeric forms in pyrazolo[3,4-b]pyridines also contributes to their biological properties, affecting their interaction with biological targets .

Case Studies

  • In Vitro Studies : A study published in MDPI examined various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties across multiple cell lines including HeLa and HCT116. The results indicated that specific substitutions significantly enhanced anticancer activity compared to unsubstituted derivatives .
  • Comparative Analysis : Another research highlighted the comparison between compound 9a and other known anticancer agents, establishing its competitive efficacy in terms of IC50 values against standard treatments like doxorubicin .

類似化合物との比較

Key Observations :

  • Carboxylic acid derivatives (CAS 107658-94-6) exhibit improved solubility compared to carboxamides, critical for bioavailability .
  • Cyano groups (e.g., compound 3a) lower melting points (~133°C) compared to chloro analogs, suggesting altered crystallinity .

Insecticidal and Fungicidal Activity

Pyrazolo-pyridine carboxamides are frequently explored as agrochemicals. For example:

  • Anthranilic diamides () with trifluoromethyl groups show insecticidal activity against Mythimna separata at 50–200 mg/L. Replacing trifluoromethyl with methyl (as in the target compound) may reduce potency but improve metabolic stability .
  • Chlorantraniliprole analogs () with pyridyl-triazole moieties demonstrate high efficacy, suggesting that the target compound’s chloro and methyl substituents could retain similar modes of action (e.g., ryanodine receptor modulation) .

Structural Insights from NMR and MS Data

While the target compound’s spectral data are unavailable, analogs provide benchmarks:

  • 1H-NMR Shifts : Pyrazole protons in similar compounds resonate at δ 7.4–8.1 ppm (aromatic), while methyl groups appear at δ 2.4–2.7 ppm .
  • Mass Spectrometry : Carboxamide derivatives (e.g., 3a) show [M+H]<sup>+</sup> peaks at m/z 403.1 , aligning with expected molecular weights .

Q & A

Q. What are the standard synthetic routes for this compound, and what purification techniques are recommended?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyridine precursors. Key steps include halogenation (chlorination at the 4-position) and coupling of the carboxamide group to the aryl amine moiety. Purification often requires column chromatography (silica gel) followed by recrystallization using solvents like ethanol or dichloromethane/hexane mixtures. Purity should be confirmed via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions and confirms functional groups (e.g., chloro, methyl, phenyl).
  • X-ray Crystallography: Single-crystal studies resolve the 3D structure, including bond angles (e.g., β = 92–97° in monoclinic systems) and packing interactions. Data-to-parameter ratios >13.3 ensure reliability .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C23H17Cl3N4O) .

Q. What key functional groups influence the compound’s physicochemical properties?

The chloro groups (electron-withdrawing) and carboxamide moiety (hydrogen-bond donor/acceptor) dominate solubility and stability. Characterization involves:

  • FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Thermogravimetric Analysis (TGA): Determines thermal stability up to 200–250°C .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

Quantum mechanical methods (e.g., DFT) model reaction pathways and transition states. For example:

  • Reaction Path Search: Identifies intermediates and energy barriers for cyclization steps.
  • Solvent Effects: COSMO-RS simulations predict solvent suitability (e.g., DMF vs. THF).
  • Machine Learning: Prioritizes reaction conditions (temperature, catalysts) using historical data .

Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?

  • Pharmacokinetic Studies: Assess bioavailability using HPLC-MS to quantify plasma concentrations.
  • Metabolite Identification: LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Protein Binding Assays: Equilibrium dialysis evaluates serum albumin binding, which may reduce free drug levels .

Q. What strategies resolve contradictions between X-ray crystallography and structure-activity relationship (SAR) data?

  • Molecular Docking: Aligns the crystal structure with target proteins (e.g., kinases) to identify steric clashes or non-complementary interactions.
  • Mutagenesis Studies: Replace conflicting residues (e.g., Tyr → Ala) to validate binding hypotheses.
  • Free Energy Perturbation (FEP): Quantifies the impact of structural modifications on binding affinity .

Q. How can researchers reconcile theoretical predictions (e.g., DFT) with experimental spectroscopic data?

  • Benchmarking: Compare calculated (B3LYP/6-31G*) and experimental NMR chemical shifts. Adjust for solvent effects (PCM model).
  • Vibrational Analysis: Match computed IR frequencies to experimental peaks, scaling by 0.96–0.98 to account for anharmonicity.
  • Error Analysis: Use root-mean-square deviation (RMSD) to quantify agreement and refine computational parameters .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。